1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine 1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.: 400749-67-9
VCID: VC7290254
InChI: InChI=1S/C11H12ClN3/c1-8-6-11(13)14-15(8)7-9-2-4-10(12)5-3-9/h2-6H,7H2,1H3,(H2,13,14)
SMILES: CC1=CC(=NN1CC2=CC=C(C=C2)Cl)N
Molecular Formula: C11H12ClN3
Molecular Weight: 221.69

1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine

CAS No.: 400749-67-9

VCID: VC7290254

Molecular Formula: C11H12ClN3

Molecular Weight: 221.69

* For research use only. Not for human or veterinary use.

1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine - 400749-67-9

Description

1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine is a chemical compound that belongs to the pyrazole family, which is known for its diverse biological activities and applications in pharmaceuticals and materials science. This compound is characterized by its molecular formula and specific structural features that contribute to its chemical and physical properties.

Synthesis Methods

The synthesis of 1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine typically involves multi-step reactions. While specific synthesis details for this compound are not widely documented, similar pyrazole derivatives are often prepared through condensation reactions or nucleophilic substitutions involving pyrazole precursors and chlorobenzyl halides.

Physical and Chemical Data

PropertyValue
Molecular FormulaC11H12ClN3
Molecular Weight221.69 g/mol
CAS Number400749-67-9
MDL NumberMFCD01821189

Research Findings and Future Directions

While detailed research findings on 1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine are scarce, the compound's structural features suggest potential applications in medicinal chemistry and materials science. Future studies could focus on exploring its biological activity, optimizing synthesis methods, and investigating its potential uses in pharmaceuticals or advanced materials.

CAS No. 400749-67-9
Product Name 1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine
Molecular Formula C11H12ClN3
Molecular Weight 221.69
IUPAC Name 1-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-amine
Standard InChI InChI=1S/C11H12ClN3/c1-8-6-11(13)14-15(8)7-9-2-4-10(12)5-3-9/h2-6H,7H2,1H3,(H2,13,14)
Standard InChIKey RKEBNFAAJDMVBI-UHFFFAOYSA-N
SMILES CC1=CC(=NN1CC2=CC=C(C=C2)Cl)N
Solubility not available
PubChem Compound 843044
Last Modified Aug 19 2023

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221.6856 g/mol